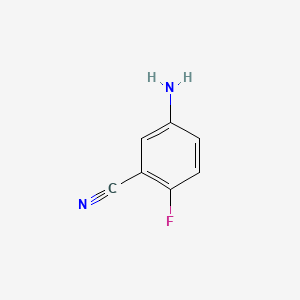

5-Amino-2-fluorobenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

5-amino-2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHTRAISBAAXRKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10967918 | |

| Record name | 5-Amino-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10967918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53312-81-5 | |

| Record name | 5-Amino-2-fluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53312-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10967918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Amino-2-fluorobenzonitrile: A Technical Guide for Drug Development Professionals

CAS Number: 53312-81-5

This technical guide provides an in-depth overview of 5-Amino-2-fluorobenzonitrile, a key building block in modern medicinal chemistry. The document is tailored for researchers, scientists, and professionals in the field of drug development, offering comprehensive data on its properties, synthesis, and critical role in the creation of targeted therapeutics, particularly Bruton's tyrosine kinase (BTK) inhibitors.

Core Properties and Safety Information

This compound, also known as 3-Cyano-4-fluoroaniline, is a solid organic compound recognized for its utility as a versatile chemical intermediate.[1] Its unique trifunctional structure—an amine, a nitrile, and a fluorine atom on a benzene ring—makes it a valuable precursor in the synthesis of complex heterocyclic molecules.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for experimental planning and characterization.

| Property | Value | Reference |

| CAS Number | 53312-81-5 | [1][2] |

| Molecular Formula | C₇H₅FN₂ | [2][3] |

| Molecular Weight | 136.13 g/mol | [1][2][4] |

| Appearance | Solid | [1] |

| Melting Point | 92-96 °C (lit.) | [1] |

| IUPAC Name | This compound | [2] |

| InChI Key | HHTRAISBAAXRKZ-UHFFFAOYSA-N | [1][4] |

| Canonical SMILES | C1=CC(=C(C=C1N)C#N)F | [2] |

Safety and Handling

Due to its chemical nature, this compound requires careful handling. It is classified as a hazardous substance, primarily causing skin irritation and serious eye damage.[1][2] Adherence to appropriate safety protocols is mandatory.

| Hazard Information | Details | Reference |

| GHS Pictogram | GHS05 (Corrosion) | [1] |

| Signal Word | Danger | [1] |

| Hazard Statements | H315: Causes skin irritation. H318: Causes serious eye damage. | [1][2] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

| Storage | Store in a cool, dry, and well-ventilated area away from heat and oxidizing agents. Keep container tightly sealed. | [] |

| Personal Protective Equipment | Dust mask (type N95), eyeshields, and gloves are recommended. | [1][6] |

Synthesis and Experimental Protocols

The synthesis of this compound is well-documented, with common routes involving the reduction of a nitro-substituted precursor. Furthermore, its application as a starting material in the synthesis of advanced pharmaceutical agents, such as BTK inhibitors, is of significant interest.

Synthesis of this compound

A common and effective method for preparing the title compound is the reduction of 2-fluoro-5-nitrobenzonitrile. The following protocol is based on established procedures.[4]

Reaction: Reduction of 2-fluoro-5-nitrobenzonitrile to this compound.

Materials:

-

2-fluoro-5-nitrobenzonitrile (2.0 g)

-

Stannous chloride dihydrate (27.0 g)[4]

-

Ethyl acetate (50 mL + extra for extraction)[4]

-

Saturated sodium bicarbonate solution

-

Water (H₂O)

-

Anhydrous sodium sulfate

Procedure:

-

A solution of 2-fluoro-5-nitrobenzonitrile (2.0 g) in ethyl acetate (50 mL) is prepared in a suitable reaction vessel.[4]

-

Stannous chloride dihydrate (27.0 g) is added to the solution.[4]

-

The mixture is heated to reflux and maintained for 1.5 hours.[4]

-

After the reaction is complete, the mixture is allowed to cool to room temperature.[4]

-

The cooled mixture is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.[4]

-

The aqueous layer is separated and extracted four times with ethyl acetate.[4]

-

The combined organic phases are washed four times with water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product, 4-fluoro-3-cyanoaniline (this compound).[4]

Caption: Synthesis of this compound.

Representative Synthesis of a BTK Inhibitor

This compound is a crucial starting material for potent kinase inhibitors. The following is a representative, multi-step protocol for the synthesis of a generic aminopyrimidine-based BTK inhibitor, illustrating the compound's utility.

Reaction: Multi-step synthesis of a BTK inhibitor scaffold.

Step 1: Buchwald-Hartwig Amination

-

Combine this compound, 2,4-dichloropyrimidine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an anhydrous, aprotic solvent (e.g., dioxane).

-

Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction, dilute with a suitable solvent, and filter through celite to remove inorganic salts and the catalyst.

-

Purify the crude product by column chromatography to yield the intermediate N-(3-cyano-4-fluorophenyl)-2-chloropyrimidin-4-amine.

Step 2: Nucleophilic Aromatic Substitution (SₙAr)

-

Dissolve the intermediate from Step 1 and a desired substituted aniline (e.g., 4-(2-methoxyethoxy)aniline) in a polar aprotic solvent (e.g., DMF or DMA).

-

Add a non-nucleophilic base (e.g., DIPEA) and heat the reaction mixture. The progress is monitored by LC-MS.

-

Upon completion, perform an aqueous workup, extracting the product into an organic solvent like ethyl acetate.

-

Dry the organic layer and purify the product via column chromatography to obtain the core BTK inhibitor structure.

Step 3: Acrylamide Moiety Installation (for covalent inhibitors)

-

If the aniline used in Step 2 contains a protected amine (e.g., Boc-protected 1,3-phenylenediamine), first deprotect it using standard conditions (e.g., trifluoroacetic acid in dichloromethane).

-

Dissolve the resulting free amine in a suitable solvent (e.g., THF or acetone) and cool in an ice bath.

-

Slowly add acryloyl chloride in the presence of a base (e.g., DIPEA or NaHCO₃).

-

After the reaction is complete, quench with water and extract the final product. Purify by column chromatography or recrystallization to yield the final covalent BTK inhibitor.

Caption: General workflow for BTK inhibitor synthesis.

Application in Drug Development: Targeting BTK

This compound is a cornerstone intermediate in the synthesis of inhibitors targeting Bruton's tyrosine kinase (BTK).[7] BTK is a non-receptor tyrosine kinase from the Tec family that plays an indispensable role in B-cell signaling.[8]

Role of BTK in B-Cell Receptor (BCR) Signaling

The B-cell receptor (BCR) signaling pathway is vital for the development, activation, proliferation, and survival of B-cells.[1][] Dysregulation of this pathway is a hallmark of numerous B-cell malignancies, making its components attractive therapeutic targets.[2][]

The signaling cascade is initiated upon antigen binding to the BCR.[3] This event triggers the activation of Src family kinases like LYN, which then phosphorylate the ITAM motifs on the BCR's Igα/Igβ subunits.[9] This creates docking sites for Spleen Tyrosine Kinase (SYK), which becomes activated and propagates the signal downstream.[3][9]

SYK activation leads to the formation of a "signalosome," a complex of adaptor proteins and enzymes.[6] Within this complex, BTK is recruited to the plasma membrane and activated.[3][9] Activated BTK then phosphorylates and activates Phospholipase C gamma 2 (PLCγ2). PLCγ2 subsequently generates second messengers that lead to the activation of critical transcription factors like NF-κB and NFAT, which drive B-cell proliferation and survival.[][9]

Mechanism of BTK Inhibitors

BTK inhibitors, many of which are synthesized using this compound, are designed to block the kinase activity of BTK. Covalent irreversible inhibitors, such as spebrutinib and ibrutinib, typically feature an electrophilic "warhead" (like an acrylamide group) that forms a permanent bond with a cysteine residue (Cys481) in the ATP-binding site of BTK.[10][11] This covalent modification permanently inactivates the enzyme, effectively shutting down the downstream BCR signaling cascade.[11][12] This disruption of pro-survival signals ultimately leads to apoptosis in malignant B-cells.[2]

Caption: Role of BTK in the BCR signaling pathway.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. researchgate.net [researchgate.net]

- 3. bosterbio.com [bosterbio.com]

- 4. B-cell receptor - Wikipedia [en.wikipedia.org]

- 6. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 7. Design, synthesis and pharmacological characterization of aminopyrimidine derivatives as BTK/FLT3 dual-target inhibitors against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of Btk in B cell development and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton’s Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reactive intermediates formation and bioactivation pathways of spebrutinib revealed by LC-MS/MS: In vitro and in silico metabolic study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Spebrutinib | C22H22FN5O3 | CID 59174488 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Physicochemical Properties of 5-Amino-2-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-fluorobenzonitrile is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an amino group, a fluorine atom, and a nitrile moiety on a benzene ring, imparts a distinct set of physicochemical properties that make it a valuable building block in the synthesis of a wide range of biologically active molecules and functional materials. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the amino and nitrile groups provide versatile handles for further chemical modifications. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with detailed experimental protocols for their determination and a schematic for its synthesis.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are critical for understanding the compound's behavior in various chemical and biological systems, aiding in reaction design, formulation development, and pharmacokinetic profiling.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅FN₂ | [1][2] |

| Molecular Weight | 136.13 g/mol | [1][2] |

| Melting Point | 92-96 °C | |

| Boiling Point | 294.5 °C (Predicted) | [3] |

| logP | 1.2 (Predicted) | [2][4] |

| pKa | Data not available | |

| Solubility | Data not available |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to chemical research and development. The following section details standard experimental methodologies for the key parameters of this compound.

Determination of Melting Point

The melting point of a solid is a crucial indicator of its purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer and a viewing lens.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range. For a pure compound, this range should be narrow.

Determination of Boiling Point

The boiling point is a key physical constant for a liquid and is sensitive to pressure. As this compound is a solid at room temperature, its boiling point is typically determined under reduced pressure to prevent decomposition. The predicted boiling point at atmospheric pressure is high, suggesting that distillation should be performed under vacuum.

Methodology: Micro-Boiling Point Determination (Thiele Tube Method)

-

Sample Preparation: A small amount of this compound is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with the open end submerged in the sample.

-

Apparatus Setup: The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil). The Thiele tube is designed to ensure uniform heating.

-

Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, the air trapped in the capillary tube will expand and a slow stream of bubbles will emerge from the open end.

-

Observation: Heating is continued until a steady and rapid stream of bubbles is observed. The heat source is then removed. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[5] It is crucial to also record the atmospheric pressure at the time of the experiment.

Determination of Partition Coefficient (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug discovery for predicting absorption and distribution.

Methodology: Shake-Flask Method

-

Solvent System: A biphasic system of n-octanol and water is prepared. Both phases are mutually saturated by shaking them together for 24 hours and then allowing them to separate.

-

Sample Preparation: A known concentration of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

-

Partitioning: A known volume of the sample solution is added to a known volume of the other phase in a separatory funnel. The funnel is shaken gently for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases.

-

Phase Separation and Analysis: The two phases are allowed to separate completely. The concentration of this compound in each phase is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of pKa

The pKa is a measure of the acidity or basicity of a compound and is crucial for understanding its ionization state at different pH values, which affects its solubility, absorption, and biological activity.

Methodology: Potentiometric Titration

-

Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent, often a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the sample solution.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amino groups are protonated. For more complex cases, the first derivative of the titration curve can be used to accurately identify the equivalence point.

Determination of Solubility

Solubility is a critical property that influences a drug's bioavailability and formulation.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO, acetone) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., on a shaker bath) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Sample Collection and Analysis: After equilibration, the suspension is allowed to settle, or it is filtered or centrifuged to separate the undissolved solid. A known volume of the clear supernatant is carefully removed.

-

Quantification: The concentration of this compound in the supernatant is determined by a suitable analytical method, such as HPLC or UV-Vis spectroscopy. This concentration represents the solubility of the compound in that solvent at that temperature.

Synthesis Workflow

The synthesis of this compound is commonly achieved through the reduction of a nitro precursor. A typical laboratory-scale synthesis is outlined below.[6]

Reaction: Reduction of 2-Fluoro-5-nitrobenzonitrile

Caption: Synthesis workflow for this compound.

Detailed Synthesis Protocol:

-

Reaction Setup: To a solution of 2-fluoro-5-nitrobenzonitrile (2.0 g) in ethyl acetate (50 mL) in a round-bottom flask, add stannous chloride dihydrate (27.0 g).[6]

-

Reaction: The mixture is heated to reflux and maintained at this temperature for 1.5 hours.[6]

-

Cooling and Partitioning: The reaction mixture is allowed to cool to room temperature. It is then partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.[6]

-

Extraction: The aqueous phase is separated and extracted four times with ethyl acetate.[6]

-

Washing and Drying: The combined organic phases are washed four times with water, then dried over anhydrous sodium sulfate.[6]

-

Isolation: The drying agent is removed by filtration, and the solvent is removed from the filtrate under reduced pressure to yield this compound.[6]

This guide provides a foundational understanding of the physicochemical properties of this compound. The provided experimental protocols serve as a starting point for researchers to obtain reliable data for their specific applications. Further investigation into the solubility in various pharmaceutically relevant solvents and the experimental determination of its pKa would be valuable additions to the characterization of this important chemical intermediate.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. This compound | C7H5FN2 | CID 2737673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 53312-81-5 | this compound - Moldb [moldb.com]

- 4. PubChemLite - this compound (C7H5FN2) [pubchemlite.lcsb.uni.lu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis routes of this compound [benchchem.com]

A Technical Guide to 5-Amino-2-fluorobenzonitrile: Molecular Structure, Properties, and Synthesis

This document provides a comprehensive technical overview of 5-Amino-2-fluorobenzonitrile, a key intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, physicochemical properties, and a validated synthesis protocol.

Molecular Identity and Structure

This compound is an aromatic organic compound featuring a benzene ring substituted with an amino (-NH₂), a fluorine (-F), and a nitrile (-C≡N) group.

-

IUPAC Name: this compound[1]

-

Synonyms: 3-Cyano-4-fluoroaniline, 2-fluoro-5-aminobenzonitrile[1][2][3]

The molecular structure consists of a central benzene ring. The nitrile group is at position 1, the fluorine atom at position 2, and the amino group at position 5.

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for this compound, compiled from various sources.

| Property | Value | Source(s) |

| Identifiers | ||

| IUPAC Name | This compound | [1] |

| CAS Number | 53312-81-5 | [1][2] |

| Molecular Formula | C₇H₅FN₂ | [1][4] |

| InChI Key | HHTRAISBAAXRKZ-UHFFFAOYSA-N | [1][2][5] |

| Canonical SMILES | C1=CC(=C(C=C1N)C#N)F | [1] |

| Physical Properties | ||

| Molecular Weight | 136.13 g/mol | [1][2][4][5] |

| Monoisotopic Mass | 136.04367633 Da | [1] |

| Appearance | White to cream or pale yellow to brown powder | [6] |

| Melting Point | 92-96 °C (lit.) | [2] |

| Boiling Point | 294.5 °C at 760 mmHg | [7] |

| Spectroscopic Data | ||

| ¹H NMR, ¹³C NMR, IR, MS | Spectral data available | [7][8] |

| Predicted Data | ||

| XLogP3 | 1.2 | [1] |

| Topological Polar Surface Area | 49.8 Ų | [1] |

| Predicted CCS ([M+H]⁺) | 125.2 Ų | [9] |

Experimental Protocols

A common and effective method for the synthesis of this compound is the reduction of 2-fluoro-5-nitrobenzonitrile.

Synthesis via Reduction of 2-fluoro-5-nitrobenzonitrile [5]

This protocol details the reduction of the nitro group of 2-fluoro-5-nitrobenzonitrile to an amine using stannous chloride dihydrate.

-

Reactants:

-

2-fluoro-5-nitrobenzonitrile (2.0 g)

-

Stannous chloride dihydrate (27.0 g)

-

Ethyl acetate (50 mL)

-

Saturated sodium bicarbonate solution

-

Sodium sulfate

-

-

Procedure:

-

A solution of 2-fluoro-5-nitrobenzonitrile (2.0 g) in ethyl acetate (50 mL) is prepared.

-

Stannous chloride dihydrate (27.0 g) is added to the solution.

-

The mixture is brought to reflux and maintained for 1.5 hours.

-

After reflux, the mixture is allowed to cool to room temperature.

-

The reaction mixture is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

The aqueous phase is extracted four times with ethyl acetate.

-

The combined organic phases are washed four times with water.

-

The organic phase is then dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product, this compound (reported as 4-fluoro-3-cyanoaniline).[5]

-

-

Yield: 1.40 g[5]

-

Analysis: The product can be confirmed by CI mass spectrometry, which should show a peak at m/z 137 (M+H).[5]

References

- 1. This compound | C7H5FN2 | CID 2737673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97 53312-81-5 [sigmaaldrich.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. scbt.com [scbt.com]

- 5. Synthesis routes of this compound [benchchem.com]

- 6. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 53312-81-5 | this compound - Moldb [moldb.com]

- 8. This compound(53312-81-5) 1H NMR spectrum [chemicalbook.com]

- 9. PubChemLite - this compound (C7H5FN2) [pubchemlite.lcsb.uni.lu]

A-Technical-Guide-to-5-Amino-2-fluorobenzonitrile-and-its-Structural-Isomer-3-Cyano-4-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Amino-2-fluorobenzonitrile, a crucial building block in organic synthesis, particularly in the development of pharmaceuticals. We will delve into its chemical synonyms, physicochemical properties, and synthetic protocols. Furthermore, this guide will explore its structural isomer, 3-Cyano-4-fluoroaniline, and touch upon the significance of the fluoroaniline moiety in drug discovery.

Chemical Identity and Synonyms

This compound is an organic compound featuring an amino group and a nitrile group attached to a fluorinated benzene ring.[1][2] Understanding its various nomenclatures is critical for effective literature and database searches. The compound is systematically named this compound.[1][3]

One of its most common synonyms is 3-Cyano-4-fluoroaniline.[1][4] It is important to note that while often used interchangeably in commercial listings, this name more precisely describes the same molecule from a different numbering perspective of the aniline parent structure. Other synonyms include 2-Fluoro-5-aminobenzonitrile and Benzonitrile, 5-amino-2-fluoro-.[1][3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 53312-81-5 |

| Molecular Formula | C7H5FN2 |

| Molecular Weight | 136.13 g/mol |

| InChI Key | HHTRAISBAAXRKZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1N)C#N)F |

| PubChem CID | 2737673 |

| EC Number | 627-747-0 |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and formulation.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Appearance | White to cream or pale yellow to brown crystals or powder |

| Melting Point | 92-96 °C |

| Boiling Point | 294.5°C at 760 mmHg |

| Solubility | Soluble in common organic solvents like dichloromethane and chloroform |

| Storage Temperature | 2-8°C |

Synthesis Protocol

A common laboratory-scale synthesis of this compound involves the reduction of a nitro precursor. The following protocol is a representative example.

Reaction: Reduction of 2-fluoro-5-nitrobenzonitrile

Materials:

-

2-fluoro-5-nitrobenzonitrile (2.0 g)

-

Stannous chloride dihydrate (27.0 g)

-

Ethyl acetate (50 mL)

-

Saturated aqueous sodium bicarbonate solution

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2-fluoro-5-nitrobenzonitrile in ethyl acetate, add stannous chloride dihydrate.[5]

-

Reflux the mixture for 1.5 hours.[5]

-

Allow the reaction to cool to room temperature.[5]

-

Partition the mixture between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.[5]

-

Separate the aqueous phase and extract it four times with ethyl acetate.[5]

-

Combine the organic phases and wash them four times with water.[5]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound (also referred to as 4-fluoro-3-cyanoaniline in the source).[5]

Diagram 1: Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Role in Drug Discovery and Medicinal Chemistry

The presence of a fluorine atom in small molecules can significantly modulate their physicochemical and pharmacokinetic properties.[6] This "fluorine effect" is a cornerstone of modern medicinal chemistry. Fluorination can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability.[6]

Anilines, and specifically fluoroanilines, are prevalent structural motifs in a wide array of pharmaceuticals. They serve as versatile intermediates for the synthesis of more complex heterocyclic systems. For instance, 4-fluoroaniline is used in the manufacturing of pharmaceuticals, herbicides, and plant growth regulators.[7] The combination of the reactive amino group and the modifying fluorine atom makes these compounds highly valuable.

While specific signaling pathways directly involving this compound are not extensively documented in publicly available literature, its utility as a synthetic intermediate suggests its incorporation into molecules designed to target a wide range of biological pathways. The amino and nitrile groups provide handles for further chemical transformations, allowing for the construction of diverse molecular scaffolds.

Diagram 2: The Role of Fluorine in Drug Design

Caption: The strategic introduction of fluorine can lead to enhanced drug properties.

Safety and Handling

This compound requires careful handling in a laboratory setting. It is classified as causing skin irritation and serious eye damage.[3] Some data also suggests it may be harmful if swallowed or inhaled, and toxic in contact with skin.[3]

Recommended Handling Practices:

-

Handle in a well-ventilated area.[8]

-

Wear suitable protective clothing, including gloves and eye protection.[8]

-

Avoid the formation of dust and aerosols.[8]

-

Store in a cool, dry, and well-ventilated area, away from heat and oxidizing agents.[9]

-

Keep containers tightly sealed.[9]

This technical guide provides a foundational understanding of this compound for professionals in the fields of chemical research and drug development. The provided data and protocols are intended to support further investigation and application of this versatile chemical compound.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. innospk.com [innospk.com]

- 3. This compound | C7H5FN2 | CID 2737673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. parchem.com [parchem.com]

- 5. Synthesis routes of this compound [benchchem.com]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. This compound Supplier & Manufacturer in China | CAS 367-31-5 | Specifications, Safety Data, Price & Applications [nj-finechem.com]

Solubility of 5-Amino-2-fluorobenzonitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Quantitative Solubility Data

A thorough literature search did not yield specific quantitative data on the solubility of 5-Amino-2-fluorobenzonitrile in common organic solvents. Researchers are encouraged to use the experimental protocols outlined in this guide to generate their own data. The following table provides a structured format for recording and presenting these empirical findings.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Dichloromethane | ||||

| Acetonitrile | ||||

| N,N-Dimethylformamide (DMF) | ||||

| Dimethyl Sulfoxide (DMSO) |

Experimental Protocol for Solubility Determination

The following protocol details a general method for determining the equilibrium solubility of this compound in an organic solvent using the shake-flask method, followed by gravimetric analysis. This method is a foundational technique in solubility studies.[1][2][3]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., ethanol)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Conical flasks or vials with secure caps

-

Syringe filters (0.22 µm)

-

Volumetric flasks

-

Pipettes

-

Evaporating dish or watch glass

-

Drying oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Securely cap the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium solubility is achieved.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the solution to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish or watch glass.

-

Transfer a precise volume of the clear filtrate into the pre-weighed dish.

-

Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be below the melting point of this compound (92-96 °C).

-

Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it again.

-

Repeat the drying and weighing process until a constant weight is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final constant weight.

-

Determine the solubility in g/100 mL using the following formula: Solubility ( g/100 mL) = (Mass of solute (g) / Volume of filtrate (mL)) * 100

-

The molar solubility can be calculated by dividing the solubility in g/L by the molecular weight of this compound (136.13 g/mol ).[4][5]

-

Analytical Method Considerations: For more precise measurements or for high-throughput screening, other analytical techniques can be employed to determine the concentration of the solute in the filtrate. These include:

-

UV/VIS Spectrophotometry: Suitable for compounds with a chromophore, which this compound has. A calibration curve of known concentrations would be required.[6]

-

High-Performance Liquid Chromatography (HPLC): Offers high sensitivity and selectivity and is a common method for solubility determination in drug discovery.

Visualization of Experimental Workflow

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of 2-fluoro-5-nitrobenzonitrile.[7] The following diagram illustrates the workflow for this chemical transformation.

Caption: Workflow for the synthesis of this compound.

General Protocol for Recrystallization

Recrystallization is a standard technique for the purification of solid organic compounds. The choice of solvent is critical and is guided by the solubility characteristics of the compound. A good recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[8][9]

Caption: General workflow for the recrystallization of a solid compound.

References

- 1. pharmatutor.org [pharmatutor.org]

- 2. pharmajournal.net [pharmajournal.net]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. This compound | C7H5FN2 | CID 2737673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. Synthesis routes of this compound [benchchem.com]

- 8. LabXchange [labxchange.org]

- 9. mt.com [mt.com]

Spectroscopic Profile of 5-Amino-2-fluorobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Physicochemical and Mass Spectrometry Data

The fundamental properties of 5-Amino-2-fluorobenzonitrile are summarized below. The mass spectrometry data is based on computational predictions.

| Property | Value | Reference |

| Molecular Formula | C₇H₅FN₂ | [1] |

| Molecular Weight | 136.13 g/mol | [1] |

| Exact Mass | 136.04367633 Da | [1] |

Table 1: Physicochemical Properties of this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 137.05095 |

| [M+Na]⁺ | 159.03289 |

| [M-H]⁻ | 135.03639 |

| [M+NH₄]⁺ | 154.07749 |

| [M+K]⁺ | 175.00683 |

| [M]⁺ | 136.04312 |

| [M]⁻ | 136.04422 |

Table 2: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts [2]

Spectroscopic Data (Predicted and Typical)

Due to the absence of experimentally acquired spectra in public domains, this section provides predicted data and highlights the expected spectroscopic features based on the functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Aromatic Protons (Ar-H): Signals are expected in the range of δ 6.5-8.0 ppm. The substitution pattern (fluoro, amino, and cyano groups) will lead to complex splitting patterns (doublets, triplets, or doublet of doublets) due to proton-proton and proton-fluorine couplings.

-

Amino Protons (-NH₂): A broad singlet is anticipated, typically in the range of δ 3.5-5.0 ppm, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR:

-

Aromatic Carbons (Ar-C): Multiple signals are expected in the aromatic region (δ 100-165 ppm). The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

-

Nitrile Carbon (-C≡N): A signal is expected in the range of δ 115-125 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for its functional groups:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amino) | 3300-3500 | Medium |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C≡N Stretch (Nitrile) | 2220-2260 | Sharp, Medium |

| C=C Stretch (Aromatic) | 1450-1600 | Medium |

| C-F Stretch | 1000-1400 | Strong |

| N-H Bend (Amino) | 1550-1650 | Medium |

Table 3: Typical Infrared Absorption Frequencies for Functional Groups in this compound [3]

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid aromatic compound like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube to a final volume of approximately 0.6-0.7 mL.

-

Ensure the sample is fully dissolved; sonication may be used if necessary.

-

-

Data Acquisition:

-

The NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

-

For ¹H NMR, a standard single-pulse experiment is used. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, a proton-decoupled experiment is typically performed. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

The raw data (Free Induction Decay - FID) is Fourier transformed.

-

The resulting spectrum is phased and baseline corrected.

-

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of the solid sample is placed directly on the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

A background spectrum of the clean ATR crystal is recorded.

-

The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

-

An appropriate number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

The ESI source is operated in either positive or negative ion mode to generate the desired adduct ions (e.g., [M+H]⁺ or [M-H]⁻).

-

The mass spectrum is recorded over a suitable m/z range.

-

-

Data Analysis:

-

The resulting mass spectrum is analyzed to identify the molecular ion peak and any other significant fragment ions.

-

The measured mass-to-charge ratios are compared with the predicted values.

-

Workflow Visualization

The logical flow for the spectroscopic analysis of a chemical compound is depicted in the following diagram.

References

A Technical Guide to High-Purity 5-Amino-2-fluorobenzonitrile for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in utilizing high-purity 5-Amino-2-fluorobenzonitrile (CAS No. 53312-81-5). This key chemical intermediate is a valuable building block in the synthesis of a wide range of biologically active molecules, particularly in the development of targeted therapies such as kinase inhibitors. This guide provides an overview of commercial suppliers, detailed analytical methodologies for purity determination, a representative synthesis protocol, and an exploration of its application in the synthesis of a clinically relevant kinase inhibitor, including a visualization of the associated signaling pathway.

Commercial Suppliers and Purity Specifications

High-purity this compound is available from a variety of commercial suppliers, catering to the needs of both small-scale research and larger-scale drug development. The purity of this reagent is critical to ensure the successful synthesis of target molecules and to avoid the introduction of unwanted impurities into downstream applications. The table below summarizes the offerings from several prominent suppliers. Researchers are advised to request lot-specific Certificates of Analysis (CoA) for detailed purity information.

| Supplier | Stated Purity | Analytical Method(s) Mentioned |

| Sigma-Aldrich | 97% | - |

| Thermo Scientific (Alfa Aesar) | ≥96.0% | Gas Chromatography (GC) |

| Moldb | NLT 98% | NMR, HPLC, LC-MS |

| Nanjing Finechem Holding Co., Ltd. | 95%, 98%, etc. (depending on supplier) | Rigorous testing |

| JHECHEM CO LTD | /99.00 | - |

| Apollo Scientific | 95% | - |

| Santa Cruz Biotechnology | - | Refer to Certificate of Analysis |

Synthesis and Purification

A common synthetic route to this compound involves the reduction of the corresponding nitro compound, 2-fluoro-5-nitrobenzonitrile. The following protocol is a representative example of this transformation.

Experimental Protocol: Synthesis of this compound[1]

Reactants:

-

2-fluoro-5-nitrobenzonitrile (2.0 g)

-

Stannous chloride dihydrate (27.0 g)

-

Ethyl acetate (50 mL)

-

Saturated sodium bicarbonate solution

-

Water

-

Sodium sulfate

Procedure:

-

To a solution of 2-fluoro-5-nitrobenzonitrile (2.0 g) in ethyl acetate (50 mL), add stannous chloride dihydrate (27.0 g).

-

Heat the mixture to reflux for 1.5 hours.

-

Allow the mixture to cool to room temperature.

-

Partition the mixture between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

Separate the aqueous phase and extract it four times with ethyl acetate.

-

Combine all organic phases and wash them four times with water.

-

Dry the organic phase over sodium sulfate, filter, and concentrate under reduced pressure to yield 4-fluoro-3-cyanoaniline (this compound).

Analytical Methods for Purity Determination

Ensuring the high purity of this compound is paramount for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and for identifying and quantifying any impurities. A reversed-phase HPLC method is generally suitable for this compound.

Experimental Protocol: HPLC Purity Analysis

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for identifying volatile impurities and for confirming the identity of the main component. Derivatization may be necessary to improve the volatility and chromatographic behavior of the analyte.

Experimental Protocol: GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: An initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 500.

-

Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or acetone. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be employed to improve peak shape.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can be used to determine the absolute purity of this compound without the need for a reference standard of the analyte itself. This is achieved by using a certified internal standard.

Experimental Protocol: qNMR Purity Determination

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent such as DMSO-d6.

-

Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).

-

Sample Preparation: Accurately weigh a known amount of this compound and the internal standard into an NMR tube and dissolve in a known volume of the deuterated solvent.

-

Data Acquisition: Acquire the 1H NMR spectrum using parameters that ensure full relaxation of all signals (e.g., a long relaxation delay, D1, of at least 5 times the longest T1).

-

Data Processing: Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard. The purity is calculated based on the integral values, the number of protons giving rise to each signal, the molecular weights, and the masses of the analyte and the internal standard.

Application in the Synthesis of Kinase Inhibitors: A Case Study of Osimertinib

This compound is a key building block for the synthesis of various kinase inhibitors. The fluorine atom can enhance metabolic stability and binding affinity, while the amino and nitrile groups provide versatile handles for further chemical modifications. One notable example of a drug synthesized from a related aminobenzonitrile is Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC).

EGFR Signaling Pathway and the Role of Osimertinib

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. In certain cancers, mutations in the EGFR gene lead to the constitutive activation of the receptor, driving uncontrolled cell growth. Osimertinib is designed to selectively inhibit these mutant forms of EGFR, thereby blocking the downstream signaling cascades that promote tumor growth.

The versatile reactivity of this compound makes it an invaluable starting material for the synthesis of a diverse range of complex molecules for pharmaceutical and agrochemical applications. Its strategic use allows for the introduction of a fluorine atom, which can significantly enhance the pharmacokinetic and pharmacodynamic properties of the final products. A thorough understanding of its supply chain, synthesis, and analytical characterization is essential for its effective utilization in research and development.

The Strategic Role of 5-Amino-2-fluorobenzonitrile as a Pivotal Chemical Intermediate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-fluorobenzonitrile (CAS No. 53312-81-5) has emerged as a critical building block in the synthesis of complex pharmaceutical agents. Its unique trifunctional molecular architecture, featuring an amino group, a fluorine atom, and a nitrile moiety on a benzene ring, offers a versatile platform for the construction of diverse heterocyclic scaffolds. This technical guide provides a comprehensive overview of the role of this compound as a chemical intermediate, with a particular focus on its application in the synthesis of targeted cancer therapeutics. Detailed experimental protocols, quantitative data, and visualized reaction pathways are presented to equip researchers and drug development professionals with the core knowledge required to effectively utilize this valuable intermediate.

Introduction

The strategic incorporation of fluorine atoms and nitrogen-containing heterocycles is a hallmark of modern medicinal chemistry, often imparting favorable pharmacokinetic and pharmacodynamic properties to drug candidates. This compound is a key exemplar of a fluorinated intermediate that serves as a linchpin in the synthesis of such molecules. The presence of the nucleophilic amino group, the versatile nitrile functionality, and the modulating electronic effects of the fluorine atom make it a highly sought-after precursor for the synthesis of a variety of bioactive compounds, particularly in the realm of oncology. This guide will delve into the chemical properties, synthesis, and significant applications of this compound, with a specific case study on its role in the synthesis of a potent kinase inhibitor.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its effective and safe handling in a laboratory setting.

Physicochemical Properties

| Property | Value |

| CAS Number | 53312-81-5 |

| Molecular Formula | C₇H₅FN₂ |

| Molecular Weight | 136.13 g/mol |

| Appearance | Solid |

| Melting Point | 92-96 °C |

| Storage Temperature | 2-8°C |

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H318 | Causes serious eye damage |

| Precautionary Statement | Description |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the reduction of the corresponding nitro compound, 2-fluoro-5-nitrobenzonitrile.

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

-

2-Fluoro-5-nitrobenzonitrile (2.0 g)

-

Stannous chloride dihydrate (27.0 g)

-

Ethyl acetate (50 mL)

-

Saturated sodium bicarbonate solution

-

Sodium sulfate

Procedure:

-

To a solution of 2-fluoro-5-nitrobenzonitrile (2.0 g) in ethyl acetate (50 mL), add stannous chloride dihydrate (27.0 g).[1]

-

Heat the mixture to reflux for 1.5 hours.[1]

-

Allow the reaction mixture to cool to room temperature.

-

Partition the mixture between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.[1]

-

Separate the aqueous phase and extract it four times with ethyl acetate.[1]

-

Combine the organic phases and wash them four times with water.[1]

-

Dry the organic phase over sodium sulfate, filter, and concentrate under reduced pressure to yield 4-fluoro-3-cyanoaniline (this compound).[1]

Expected Yield: 1.40 g.[1]

Role as a Key Intermediate in Pharmaceutical Synthesis: The Case of Lorlatinib

This compound is a crucial intermediate in the synthesis of Lorlatinib (PF-06463922), a third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor used in the treatment of non-small cell lung cancer.[2][3] The core structure of Lorlatinib contains the 4-amino-2-fluorobenzonitrile moiety, highlighting the importance of this intermediate in accessing this complex and life-saving therapeutic agent.

Retrosynthetic Analysis of Lorlatinib Highlighting the Role of this compound

The synthesis of Lorlatinib is a multi-step process. A plausible retrosynthetic analysis suggests that the this compound core is elaborated through a series of reactions, including nucleophilic aromatic substitution and cyclization, to form the complex macrocyclic structure of the final drug molecule.

Caption: Retrosynthetic pathway for Lorlatinib.

Proposed Synthetic Transformations of this compound

While the proprietary, large-scale synthesis of Lorlatinib by its manufacturer may vary, a plausible synthetic route based on established organic chemistry principles involves the initial functionalization of the amino group of this compound, followed by subsequent bond-forming reactions to construct the heterocyclic core of the drug.

One of the initial key steps would likely involve the transformation of the amino group to a more versatile functional handle for subsequent coupling reactions. This could involve diazotization followed by substitution, or a direct coupling reaction. The nitrile group and the fluorine atom provide additional sites for chemical modification and are integral to the final structure and activity of Lorlatinib.

Other Potential Applications in Heterocyclic Synthesis

The reactivity of this compound makes it a valuable precursor for a wide range of heterocyclic compounds beyond the specific example of Lorlatinib. The amino and nitrile groups can participate in various cyclization reactions to form fused ring systems.

Synthesis of Fused Pyrimidines

The reaction of o-aminonitriles with various reagents is a well-established method for the synthesis of fused pyrimidine rings, which are prevalent in many biologically active molecules. This compound can, in principle, be utilized in similar synthetic strategies to generate novel fluorinated pyrimidine derivatives.

Caption: General scheme for fused pyrimidine synthesis.

Conclusion

This compound stands as a testament to the power of strategically functionalized building blocks in modern pharmaceutical synthesis. Its unique combination of reactive groups allows for the efficient construction of complex molecular architectures, as exemplified by its role in the synthesis of the potent anti-cancer drug Lorlatinib. The continued exploration of the reactivity of this intermediate is likely to lead to the discovery of new synthetic methodologies and the development of novel therapeutic agents. This guide provides a foundational understanding for researchers to leverage the synthetic potential of this compound in their drug discovery and development endeavors.

References

- 1. Synthesis routes of this compound [benchchem.com]

- 2. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]

- 3. Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Amino-2-fluorobenzonitrile: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-fluorobenzonitrile, a key fluorinated building block in modern organic synthesis, has garnered significant attention for its versatile applications in the development of novel pharmaceuticals and agrochemicals. This technical guide provides an in-depth exploration of its discovery, history, and detailed synthetic methodologies. It includes a comprehensive compilation of its physicochemical and spectroscopic properties, presented in easily comparable tables. Furthermore, this guide offers detailed experimental protocols for its synthesis and illustrates its pivotal role in medicinal chemistry, particularly in the synthesis of kinase inhibitors, through logical workflow and pathway diagrams.

Introduction and Historical Context

A widely adopted and patented method for the synthesis of this compound involves the reduction of 2-fluoro-5-nitrobenzonitrile. This process is detailed in U.S. Patent US06958356B2, highlighting its industrial relevance.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is crucial for its application in research and development. The following tables summarize key data points.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 53312-81-5 | [1] |

| Molecular Formula | C₇H₅FN₂ | [2] |

| Molecular Weight | 136.13 g/mol | [2] |

| Appearance | White to cream or pale yellow to brown crystals or powder | [3] |

| Melting Point | 92-96 °C (lit.) | [4] |

| Boiling Point | 294.5 °C at 760 mmHg | [5] |

| Storage Temperature | 2-8°C | [4] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Data | Reference |

| Mass Spectrometry | [M+H]⁺: 137.05095 m/z | [6] |

| ¹H NMR | Aromatic protons typically appear in the range of 6.5-7.5 ppm. | General spectroscopic principles |

| ¹³C NMR | Aromatic carbons typically appear in the range of 110-160 ppm. The nitrile carbon appears around 118 ppm. | General spectroscopic principles |

| Infrared (IR) | N-H stretching (amine): ~3300-3500 cm⁻¹ (two bands for primary amine)C≡N stretching (nitrile): ~2220-2260 cm⁻¹C-F stretching: ~1000-1400 cm⁻¹Aromatic C-H stretching: ~3000-3100 cm⁻¹ | [7] |

Synthesis of this compound

The most common and well-documented method for the synthesis of this compound is the reduction of 2-fluoro-5-nitrobenzonitrile.

Experimental Protocol: Reduction of 2-fluoro-5-nitrobenzonitrile

This protocol is based on the procedure described in the Open Reaction Database and is associated with U.S. Patent US06958356B2.[8]

Reagents and Materials:

-

2-fluoro-5-nitrobenzonitrile

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-fluoro-5-nitrobenzonitrile (2.0 g) in ethyl acetate (50 mL), add stannous chloride dihydrate (27.0 g).[8]

-

Bring the mixture to reflux and maintain for 1.5 hours.[8]

-

Allow the reaction mixture to cool to room temperature.[8]

-

Partition the mixture between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.[8]

-

Separate the aqueous phase and extract it four times with ethyl acetate.[8]

-

Combine all organic phases and wash them four times with water.[8]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound (also referred to as 4-fluoro-3-cyanoaniline).[8]

Yield:

-

A reported yield for this reaction is 1.40 g, which corresponds to a calculated percent yield of 85.4%.[8]

Synthesis Workflow Diagram

References

- 1. This compound | C7H5FN2 | CID 2737673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound 97 53312-81-5 [sigmaaldrich.com]

- 5. 53312-81-5 | this compound - Moldb [moldb.com]

- 6. PubChemLite - this compound (C7H5FN2) [pubchemlite.lcsb.uni.lu]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. Synthesis routes of this compound [benchchem.com]

Potential Research Areas for 5-Amino-2-fluorobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-fluorobenzonitrile is a versatile fluorinated aromatic building block with significant potential in medicinal chemistry and materials science. Its unique trifunctional nature, possessing an amine, a nitrile, and a fluorine atom on a benzene ring, offers a rich scaffold for the synthesis of a diverse array of complex molecules. This technical guide explores the core properties of this compound, details its synthesis, and outlines promising research avenues, particularly in the development of potent kinase inhibitors for targeted cancer therapy. This document provides structured data, detailed experimental protocols, and visual workflows to facilitate further research and application of this valuable compound.

Core Properties of this compound

This compound, with the CAS number 53312-81-5, is a solid at room temperature.[1] The presence of the electron-withdrawing fluorine atom and the nitrile group, combined with the reactive amino group, makes it an attractive starting material for various chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₅FN₂ | [2] |

| Molecular Weight | 136.13 g/mol | [2] |

| CAS Number | 53312-81-5 | [2] |

| Appearance | Solid | [1] |

| Melting Point | 92-96 °C | [1] |

| InChI | 1S/C7H5FN2/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,10H2 | [2] |

| SMILES | Nc1ccc(F)c(c1)C#N | [1] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reduction of 2-fluoro-5-nitrobenzonitrile.

Experimental Protocol: Synthesis of this compound[3]

Materials:

-

2-fluoro-5-nitrobenzonitrile

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2-fluoro-5-nitrobenzonitrile (2.0 g) in ethyl acetate (50 mL), add stannous chloride dihydrate (27.0 g).

-

Reflux the mixture for 1.5 hours.

-

Cool the reaction mixture to room temperature.

-

Partition the mixture between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

Separate the aqueous layer and extract it four times with ethyl acetate.

-

Combine all organic phases and wash them four times with water.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound (reported as 4-fluoro-3-cyanoaniline).

Yield: 1.40 g (approximately 85% yield).[3]

Caption: Synthetic workflow for this compound.

Potential Research Areas in Medicinal Chemistry

The structural motifs present in this compound make it a highly valuable precursor for the synthesis of heterocyclic compounds with potential biological activity, particularly as kinase inhibitors.

Synthesis of Quinazoline-Based Kinase Inhibitors

Quinazolines are a prominent class of heterocyclic compounds known to exhibit a wide range of pharmacological activities, including potent inhibition of protein kinases such as the Epidermal Growth Factor Receptor (EGFR).[4][5] The amino and nitrile groups of this compound are well-suited for the construction of the quinazoline core.

Table 2: Biological Activity of Representative Quinazoline-Based EGFR Inhibitors

| Compound | Target | IC₅₀ (nM) | Cell Line | Reference |

| Compound 2a | EGFR (wild type) | 5.06 | A431 | [5] |

| Gefitinib | EGFR | - | - | [6] |

| Erlotinib | EGFR | - | - | [6] |

Note: The compounds in this table are examples of quinazoline-based EGFR inhibitors and were not necessarily synthesized from this compound, but represent the type of potent molecules that could be accessible from this starting material.

Experimental Protocol: General Synthesis of 4-Anilinoquinazoline Derivatives (Adapted from known procedures)

Materials:

-

This compound

-

Dimethylformamide-dimethylacetal (DMF-DMA)

-

Substituted aniline

-

Acetic acid

-

Ethanol

Procedure:

-

A mixture of this compound and DMF-DMA is heated to form the intermediate N'-(3-cyano-4-fluorophenyl)-N,N-dimethylformamidine.

-

The intermediate is then reacted with a substituted aniline in a suitable solvent such as ethanol or acetic acid under reflux to yield the corresponding 4-anilinoquinazoline derivative.

-

The product is isolated and purified by crystallization or column chromatography.

Caption: General synthesis of 4-anilinoquinazolines.

Synthesis of Pyridopyrimidine and Pyrimidine-5-carbonitrile Kinase Inhibitors

The pyridopyrimidine and pyrimidine-5-carbonitrile scaffolds are also prevalent in a number of potent kinase inhibitors, targeting enzymes like EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7][8] The reactive functionalities of this compound can be exploited to construct these heterocyclic systems.

Table 3: Biological Activity of Representative Pyrimidine-Based Kinase Inhibitors

| Compound | Target | IC₅₀ (µM) | Cell Line | Reference |

| Compound 11b | EGFR (wild type) | 0.09 | - | [7] |

| Compound 11b | EGFR (T790M mutant) | 4.03 | - | [7] |

| Compound 4b | EGFR | - | MCF7, MDA-MB-361 | [8] |

Note: These compounds exemplify the potential of pyrimidine-based scaffolds and were not directly synthesized from this compound in the cited literature.

Caption: Inhibition of receptor tyrosine kinase signaling.

Potential Research Areas in Materials Science

The presence of both a fluorine atom and a nitrile group suggests that this compound could be a valuable monomer or intermediate in the synthesis of advanced materials.

-

High-Performance Polymers: The fluorine content can enhance thermal stability, chemical resistance, and dielectric properties, making it a candidate for fluorinated polyimides or other high-performance polymers for applications in electronics and aerospace.[9]

-

Organic Electronics: The electron-withdrawing nature of the fluoro and cyano groups can influence the electronic properties of molecules, suggesting potential applications in the synthesis of materials for organic light-emitting diodes (OLEDs) or other organic electronic devices.[10]

-

Specialty Dyes and Pigments: The aromatic amine functionality is a common feature in chromophores, and the substituents on the ring can be used to tune the color and photophysical properties of dyes.

Further research is needed to explore these applications and to synthesize and characterize novel materials derived from this compound.

Conclusion

This compound is a promising and versatile building block with significant untapped potential. Its utility in the synthesis of potent kinase inhibitors, particularly for cancer therapy, is a key area for future research. The development of robust and scalable synthetic routes to novel heterocyclic compounds derived from this starting material, coupled with comprehensive biological evaluation, could lead to the discovery of next-generation targeted therapeutics. Furthermore, its application in materials science warrants exploration for the creation of novel polymers and organic electronic materials with enhanced properties. This guide provides a foundational framework to stimulate and direct future research endeavors focused on this high-potential molecule.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | C7H5FN2 | CID 2737673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis routes of this compound [benchchem.com]

- 4. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Amino-2-fluorobenzonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 5-Amino-2-fluorobenzonitrile and its derivatives. This versatile building block is a key intermediate in the development of various pharmaceutical compounds, particularly kinase inhibitors. The protocols outlined below cover the synthesis of the parent compound, its N-alkylation, N-acylation, and its use in the construction of heterocyclic scaffolds like quinazolines.

Data Presentation

The following table summarizes key quantitative data for the synthesis of this compound and a representative N-alkylated derivative.

| Compound Name | Starting Material | Reagent(s) | Solvent | Reaction Time | Yield (%) | Melting Point (°C) |

| This compound | 2-Fluoro-5-nitrobenzonitrile | Stannous chloride dihydrate | Ethyl acetate | 1.5 h | ~85% | 92-96 |

| 5-(Butylamino)-2-fluorobenzonitrile | This compound | 1-Bromobutane, K₂CO₃ | DMF | 12 h | 75-85% (estimated) | Not available |

| N-(4-cyano-3-fluorophenyl)acetamide | This compound | Acetic anhydride, Pyridine | Dichloromethane | 2 h | >90% (estimated) | Not available |

| 7-Fluoro-4-imino-2-phenyl-3,4-dihydroquinazolin-4-amine | This compound | Benzonitrile, HCl | HFIP | 1 h | High (not specified) | Not available |

Experimental Protocols

Synthesis of this compound

This protocol describes the reduction of 2-fluoro-5-nitrobenzonitrile to this compound.[1]

Materials:

-

2-Fluoro-5-nitrobenzonitrile

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 2-fluoro-5-nitrobenzonitrile (2.0 g) in ethyl acetate (50 mL) in a round-bottom flask, add stannous chloride dihydrate (27.0 g).

-

Heat the mixture to reflux for 1.5 hours.

-

Allow the mixture to cool to room temperature.

-

Partition the mixture between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-